molecular formula C15H18O4 B1399664 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid CAS No. 1154060-88-4

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid

Cat. No.: B1399664
CAS No.: 1154060-88-4
M. Wt: 262.3 g/mol
InChI Key: AWGIRFICJWGWNZ-UHFFFAOYSA-N
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Description

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a tert-butoxy-ethyl substituent at the 2-position of the benzofuran core and a carboxylic acid group at the 5-position. The tert-butoxy group introduces significant steric bulk and lipophilicity, which may influence its solubility, reactivity, and biological or chemical interactions. The compound is commercially available (CymitQuimica, Ref: 10-F511233) and is likely used as an intermediate in organic synthesis or pharmacological research, given the established roles of benzofuran derivatives in drug discovery and materials science .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-9(19-15(2,3)4)13-8-11-7-10(14(16)17)5-6-12(11)18-13/h5-9H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGIRFICJWGWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the tert-Butoxy-ethyl Group: The tert-butoxy-ethyl group can be introduced via alkylation reactions using tert-butyl bromoacetate and a suitable base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide and a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxyl derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tert-butoxy-ethyl group and carboxylic acid functional group may also play roles in these interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Benzofuran-5-carboxylic acid derivatives vary widely based on substituents at positions 2, 3, and 5. Key structural differences and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid 2-(tert-butoxy-ethyl) ~278 (calculated) High lipophilicity due to bulky tert-butyl group; potential steric hindrance
4,6-Bis((triisopropylsilyl)ethynyl)-benzofuran-5-carboxylic acid 4,6-(triisopropylsilyl ethynyl) 357.135 Extreme steric bulk; crystalline solid (X-ray confirmed)
3-((3-Chlorophenyl)ethynyl)-6-hydroxy-2-phenylbenzofuran-5-carboxylic acid 3-(chlorophenyl ethynyl), 2-phenyl 447 Electron-withdrawing Cl enhances binding to enzymes; used as PTP inhibitor
Benzofuran-5-carboxylic acid (BC) None ~162 Base compound; moderate corrosion inhibition efficiency
Indole-5-carboxylic acid (IC) None (indole core) ~161 Less effective corrosion inhibitor compared to BC

Key Observations :

  • Bulky substituents (e.g., tert-butoxy, triisopropylsilyl) increase molecular weight and reduce solubility but enhance stability and target selectivity .
  • Electron-withdrawing groups (e.g., Cl, ethynyl) improve interactions with biological targets like tyrosine phosphatases .
  • The benzofuran core (BC) shows superior corrosion inhibition compared to indole analogs (IC), likely due to better adsorption on metal surfaces .
Corrosion Inhibition
  • Benzofuran-5-carboxylic acid (BC) demonstrates notable inhibition efficiency (up to 80% at 1 mM concentration) on mild steel in acidic environments, outperforming indole-5-carboxylic acid (IC) due to stronger adsorption via the carboxylic group and planar benzofuran ring .

Notable Contradictions and Limitations

  • Solubility vs. Activity Trade-off : While bulky groups improve target selectivity, they often reduce aqueous solubility, limiting bioavailability .
  • Corrosion Inhibition Mechanism : BC’s efficiency over IC is attributed to structural factors, but exact adsorption mechanisms require further electrochemical studies .

Biological Activity

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid is a compound that belongs to the benzofuran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

The molecular formula of this compound is C₁₆H₂₀O₄, with a molecular weight of approximately 276.33 g/mol. The compound features a benzofuran moiety, which is significant for its pharmacological properties.

Antioxidant Properties

Research indicates that benzofuran derivatives exhibit notable antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and has implications in various diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties. A review highlighted that various analogs possess the ability to inhibit tumor growth in different cancer cell lines. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against human cancer cells while sparing normal cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Benzofuran AHeLa5.0
Benzofuran BMCF-73.2
This compoundA549TBD

The mechanism through which benzofurans exert their anticancer effects often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, some derivatives act as inhibitors of the Bromo and Extra Terminal (BET) family proteins, which play a role in gene expression regulation linked to cancer progression .

Comparative Studies

Comparative studies reveal that structural modifications in benzofurans can significantly alter their biological activity. For example, the introduction of various substituents on the benzofuran ring can enhance or diminish potency against specific biological targets.

Table 2: Structural Variants and Their Biological Activities

Compound NameStructural ModificationBiological Activity
3-Methyl-benzofuran-2-carboxylic acidMethyl group on the benzofuran ringIncreased antiproliferative activity
2-Tert-butyl-1,3-dioxane-5-carboxylic acidDioxane inclusionDifferent reactivity
2-(1-Methoxy-1-methyl-ethyl)-benzofuranMethoxy substitutionAltered solubility

Case Studies

A study conducted on a series of benzofuran derivatives demonstrated that specific modifications led to enhanced selectivity for certain cancer cell lines. For example, a derivative with a methoxy group showed significantly improved activity against breast cancer cells compared to its unsubstituted counterpart .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid
Reactant of Route 2
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid

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